

"physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-5-hexen-3-ol

Cat. No.: B096895

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dimethyl-5-hexen-3-ol**. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines general experimental protocols relevant to this class of compounds, and presents logical workflows for its characterization.

Chemical Identity and Physical Properties

2,3-Dimethyl-5-hexen-3-ol is a tertiary unsaturated alcohol. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been computed and are presented below.

Table 1: Physical and Chemical Properties of **2,3-Dimethyl-5-hexen-3-ol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	PubChem[1]
Molecular Weight	128.21 g/mol	PubChem[1]
CAS Number	19550-90-4	PubChem[1]
IUPAC Name	2,3-dimethylhex-5-en-3-ol	PubChem[1]
Computed XLogP3	2.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]

Note: Experimental values for properties such as melting point, boiling point, and density are not readily available in the cited literature. The provided data is based on computational models.

Chemical Reactivity and Stability

As a tertiary alcohol, **2,3-Dimethyl-5-hexen-3-ol** is expected to exhibit reactivity characteristic of this functional group. The presence of a terminal double bond also introduces reactivity typical of alkenes.

- **Oxidation:** Tertiary alcohols are resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the carbon-carbon bonds.
- **Dehydration:** Acid-catalyzed dehydration would likely lead to the formation of a mixture of diene isomers.
- **Reactions of the Alkene:** The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

- Substitution: The hydroxyl group can be substituted, for example, by reaction with hydrogen halides, to form the corresponding alkyl halide.

Spectroscopic Characterization

While specific spectra for **2,3-Dimethyl-5-hexen-3-ol** are not widely published, the expected spectroscopic features can be predicted based on its structure.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dimethyl-5-hexen-3-ol** is expected to show the following characteristic absorption bands:

- A broad O-H stretching band in the region of 3200-3600 cm^{-1} .[\[2\]](#)
- C-H stretching bands for sp^3 hybridized carbons just below 3000 cm^{-1} .[\[3\]](#)[\[4\]](#)
- A C-H stretching band for the sp^2 hybridized carbons of the alkene group just above 3000 cm^{-1} .[\[3\]](#)[\[4\]](#)
- A C=C stretching band around 1640 cm^{-1} .[\[3\]](#)[\[4\]](#)
- Strong C-O stretching absorption near 1050 cm^{-1} .[\[5\]](#)

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would be complex. Key expected signals include:
 - An upfield singlet or doublet for the two methyl groups at C2.
 - A multiplet for the methyl group at C3.
 - Multiplets for the methylene protons at C4.
 - Signals in the vinyl region (4.5-6.5 ppm) for the protons on the double bond at C5 and C6.
 - A singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent. This peak would disappear upon shaking with D_2O .[\[6\]](#)

- ^{13}C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the downfield region typical for tertiary alcohols (around 70-80 ppm). The sp^2 carbons of the double bond (C5 and C6) would also be in the downfield region (100-150 ppm).

3.3. Mass Spectrometry (MS)

The mass spectrum of **2,3-Dimethyl-5-hexen-3-ol** is expected to show characteristic fragmentation patterns for tertiary unsaturated alcohols.^{[7][8][9]} The molecular ion peak ($\text{m/z} = 128$) may be weak or absent.^[10] Key fragmentation pathways include:

- Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for alcohols.^{[7][8]}
- Dehydration: The loss of a water molecule ($\text{M}-18$), leading to a fragment ion at $\text{m/z} = 110$.^{[7][8]}

Experimental Protocols

Specific, validated experimental protocols for the synthesis and purification of **2,3-Dimethyl-5-hexen-3-ol** are not readily found in the literature. However, a general approach based on standard organic chemistry techniques can be proposed.

4.1. General Synthesis of a Tertiary Alcohol via Grignard Reaction

A common method for the synthesis of tertiary alcohols is the reaction of a Grignard reagent with a ketone. For **2,3-Dimethyl-5-hexen-3-ol**, this could involve the reaction of allylmagnesium bromide with 2-methyl-3-pentanone.

Materials:

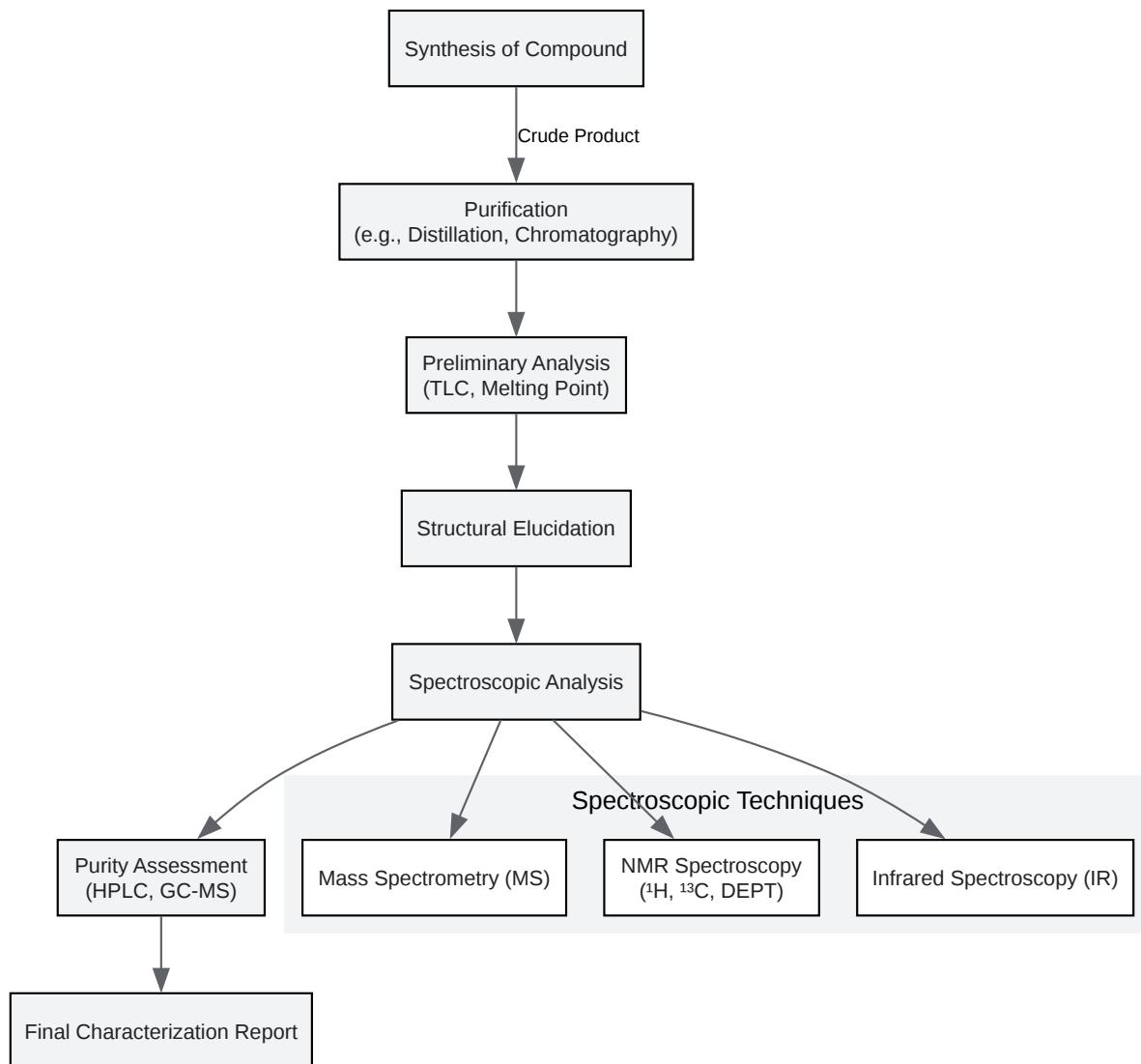
- Magnesium turnings
- Anhydrous diethyl ether
- Allyl bromide

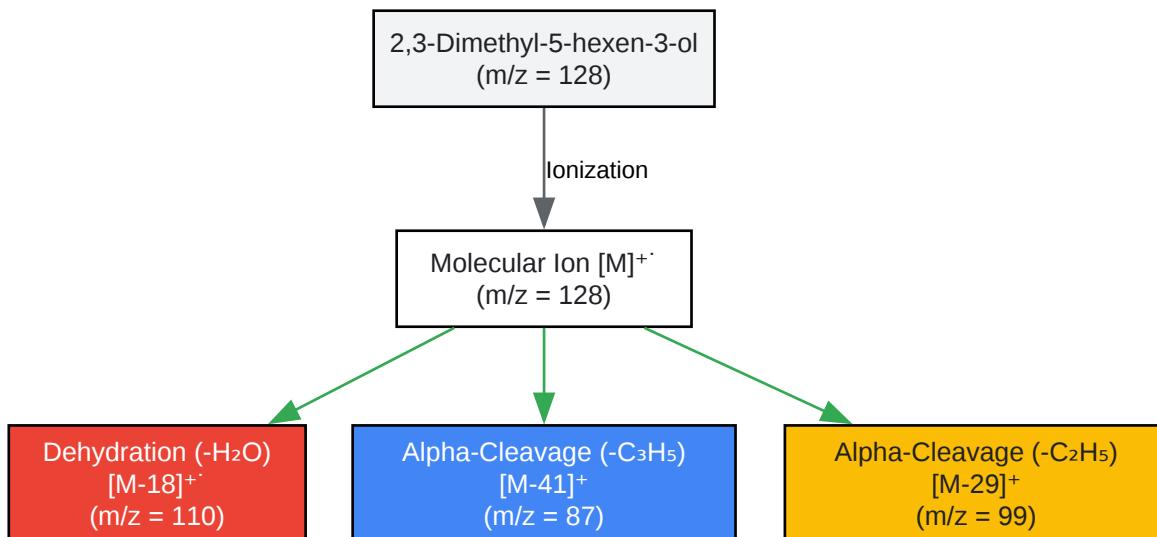
- 2-Methyl-3-pentanone
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. Allyl bromide is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methyl-3-pentanone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
- Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until two clear layers form.
- Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, **2,3-Dimethyl-5-hexen-3-ol**, can be purified by fractional distillation under reduced pressure.

4.2. General Purification of a Tertiary Alcohol


Purification of tertiary alcohols can often be achieved by distillation. If impurities are present, other techniques may be necessary.


- Distillation: For liquid tertiary alcohols, fractional distillation, potentially under reduced pressure for high-boiling compounds, is a primary purification method.

- Chromatography: Column chromatography on silica gel can be used to separate the alcohol from non-polar impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically employed.
- Washing: Washing the crude product with a dilute base solution can remove acidic impurities.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for the Characterization of a Novel Organic Compound

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethyl-5-hexen-3-ol | C8H16O | CID 140557 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. ["physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096895#physical-and-chemical-properties-of-2-3-dimethyl-5-hexen-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com